3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde, followed by cyclization. One common method includes the reaction of isopropyl hydrazine with a cyclic ketone under acidic conditions to form the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives, such as:
4,5,6,7-Tetrahydro-1H-indazol-4-one: Known for its antiviral properties.
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Studied for its anti-inflammatory activity.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Used in the design of SARS-CoV-2 main protease inhibitors. The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
InChI Key |
XRIOUMQSNUFMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC2=C1C(CCC2)N |
Origin of Product |
United States |
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